molecular formula C21H26N4O2S B256326 2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate

2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate

Cat. No. B256326
M. Wt: 398.5 g/mol
InChI Key: QIMZZYZNJQHDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrimidine inhibitors and has been found to exhibit potent activity against various diseases.

Mechanism of Action

The mechanism of action of 2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate involves the inhibition of certain enzymes that are essential for cell growth and proliferation. Specifically, this compound inhibits the activity of dihydroorotate dehydrogenase, an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate has been shown to have other biochemical and physiological effects. For example, it has been found to reduce the production of reactive oxygen species, which are implicated in various diseases. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate in lab experiments is its potency. This compound has been found to exhibit potent activity against cancer cells and other disease targets, making it a useful tool for studying disease mechanisms and potential therapeutic interventions. However, one limitation of using this compound is its potential toxicity. Like many other chemotherapeutic agents, 2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate may have toxic effects on normal cells, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate. One area of interest is the development of new formulations and delivery methods that can enhance the compound's efficacy and reduce its toxicity. Additionally, further studies are needed to better understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential of this compound as a tool for studying disease mechanisms and drug development.

Synthesis Methods

The synthesis of 2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate involves the reaction of 4-(tert-butyl)benzaldehyde with ethyl cyanoacetate to form 6-(4-tert-butylphenyl)-2-cyano-4-oxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with methylthioacetic acid to form 2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}acetic acid, which is subsequently esterified with propionic anhydride to form 2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate.

Scientific Research Applications

2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent activity against cancer cells, including lung cancer, breast cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

2-{[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]amino}ethyl propionate

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[[6-(4-tert-butylphenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]amino]ethyl propanoate

InChI

InChI=1S/C21H26N4O2S/c1-6-17(26)27-12-11-23-19-16(13-22)18(24-20(25-19)28-5)14-7-9-15(10-8-14)21(2,3)4/h7-10H,6,11-12H2,1-5H3,(H,23,24,25)

InChI Key

QIMZZYZNJQHDCW-UHFFFAOYSA-N

SMILES

CCC(=O)OCCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C(C)(C)C)SC

Canonical SMILES

CCC(=O)OCCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C(C)(C)C)SC

Origin of Product

United States

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